2-Fluoro-1-nitro-3-propoxybenzene
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Overview
Description
2-Fluoro-1-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-nitro-3-propoxybenzene typically involves the nitration of 2-fluoro-3-propoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Nitration: Addition of the nitro group using nitrating agents.
Propoxylation: Introduction of the propoxy group through etherification reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitro-3-propoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or phenols in the presence of a base like potassium carbonate.
Oxidation: The propoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-fluoro-1-amino-3-propoxybenzene.
Oxidation: Formation of 2-fluoro-1-nitro-3-carboxybenzene .
Scientific Research Applications
2-Fluoro-1-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-3-propoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the propoxy group.
3-Fluoro-4-nitroanisole: Contains a methoxy group instead of a propoxy group.
2-Fluoro-4-nitrophenol: Contains a hydroxyl group instead of a propoxy group.
Properties
IUPAC Name |
2-fluoro-1-nitro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(9(8)10)11(12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAGLPZZOFNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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